

Application Note and Protocol: Affinity Chromatography Purification of Jacalin

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Compound of Interest

Compound Name: Jacquilenin

Cat. No.: B15592491

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Introduction

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (*Artocarpus heterophyllus*), is a valuable tool in glycobiology and immunology.[1] Its unique specificity for O-glycosidically linked oligosaccharides, particularly the T-antigen (Gal β 1-3GalNAc α), makes it highly effective for the purification of glycoproteins such as human immunoglobulin A (IgA).[2] [3] Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa, composed of non-covalently linked subunits.[4][5] This application note provides a detailed protocol for the purification of Jacalin from jackfruit seeds using affinity chromatography, a method that leverages its specific carbohydrate-binding properties to achieve high purity.[1] The purified lectin has numerous applications, including the isolation of IgA from serum and colostrum, the study of glycoprotein structure and function, and as a mitogen for CD4⁺ T lymphocytes.[1][4]

Data Presentation

The following table summarizes key quantitative data associated with the affinity chromatography purification of Jacalin.

Parameter	Value	Source(s)
Typical Yield	10-15 mg of lectin per 50 mg of seed protein	[6][7]
Jacalin Molecular Weight	~66 kDa (tetramer)	[4]
~43 kDa by gel filtration	[6][7]	
Jacalin Subunit Molecular Weights (SDS-PAGE)	11.8 kDa and 14.7 kDa	[6][7]
14 kDa and 16 kDa	[8]	
Affinity Resin Binding Capacity	>3 mg of human IgA/ml of resin (Jacalin Superflow 4)	[5]
1 to 3 mg human IgA1/mL resin (Jacalin Agarose Particles)	[9]	
Elution Buffer Concentration (D-galactose)	0.2 M to 0.8 M	[1][10]
Elution Buffer Concentration (Melibiose)	0.1 M	[9][11]

Experimental Protocols

This section details the methodology for the purification of Jacalin using affinity chromatography.

Materials

- Dried jackfruit seeds
- Phosphate-buffered saline (PBS), pH 7.4
- Ammonium sulfate
- Dialysis tubing (10 kDa MWCO)

- Affinity chromatography column
- IgA-Sepharose 4B or Galactose-Agarose resin[1]
- Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4[12]
- Elution Buffer: 0.8 M D-galactose in PBS or 0.1 M Melibiose in PBS[11][12]
- Spectrophotometer
- Protein assay reagents (e.g., Bradford or Lowry)
- Centrifuge and appropriate tubes
- Stir plate and stir bars
- Standard laboratory glassware

Step 1: Preparation of Crude Seed Extract

- Remove the outer seed coat from dried jackfruit seeds.
- Grind the seeds into a fine powder using a blender or a mill.
- Suspend the seed powder in PBS (e.g., 100 g of powder in 1 L of PBS).
- Stir the suspension overnight at 4°C to extract the proteins.
- Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.
- Carefully collect the supernatant, which is the crude protein extract.[1]

Step 2: Ammonium Sulfate Precipitation (Optional, for partial purification)

- While gently stirring, slowly add ammonium sulfate to the crude extract to a final saturation of 30-60% or 0-90%.[10]
- Allow the protein to precipitate for at least 4 hours at 4°C.

- Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein.
- Discard the supernatant and resuspend the pellet in a minimal volume of PBS.
- Dialyze the resuspended pellet extensively against PBS at 4°C to remove excess ammonium sulfate.[\[1\]](#)[\[10\]](#)

Step 3: Affinity Chromatography

- Pack a chromatography column with the chosen affinity resin (e.g., IgA-Sepharose 4B or Galactose-Agarose).
- Equilibrate the column with at least five column volumes of PBS (Binding/Wash Buffer).[\[1\]](#)
- Load the crude or partially purified protein extract onto the column.
- Wash the column with PBS until the absorbance of the flow-through at 280 nm returns to baseline, indicating the removal of unbound proteins.[\[1\]](#)
- Elute the bound Jacalin from the column using the Elution Buffer (e.g., 0.8 M D-galactose in PBS).[\[7\]](#)[\[12\]](#)
- Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm.[\[1\]](#)
- Pool the fractions containing the purified Jacalin.
- Dialyze the pooled fractions against PBS to remove the eluting sugar.[\[1\]](#)
- Determine the protein concentration of the final purified sample using a Bradford or Lowry assay.[\[1\]](#)
- Assess the purity of the final sample by SDS-PAGE.[\[12\]](#)

Visualizations

Experimental Workflow

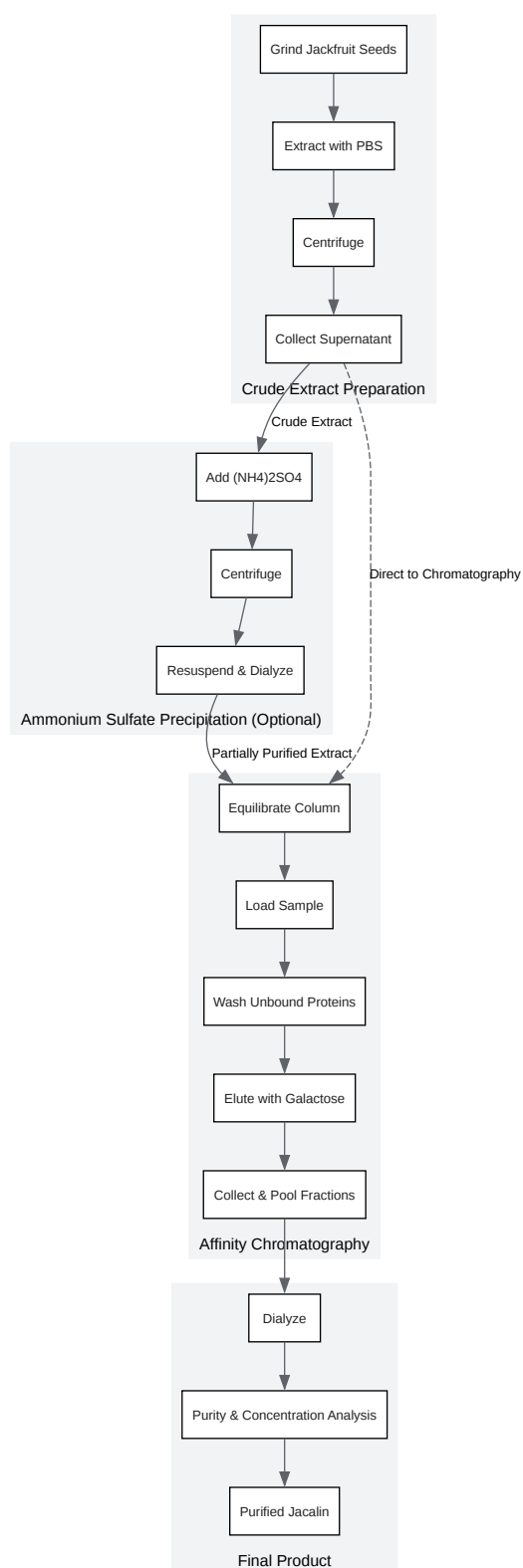


Figure 1: Jacalin Purification Workflow

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Caption: Workflow for the purification of Jacalin from jackfruit seeds.

Jacalin-Induced T-Cell Activation Signaling Pathway

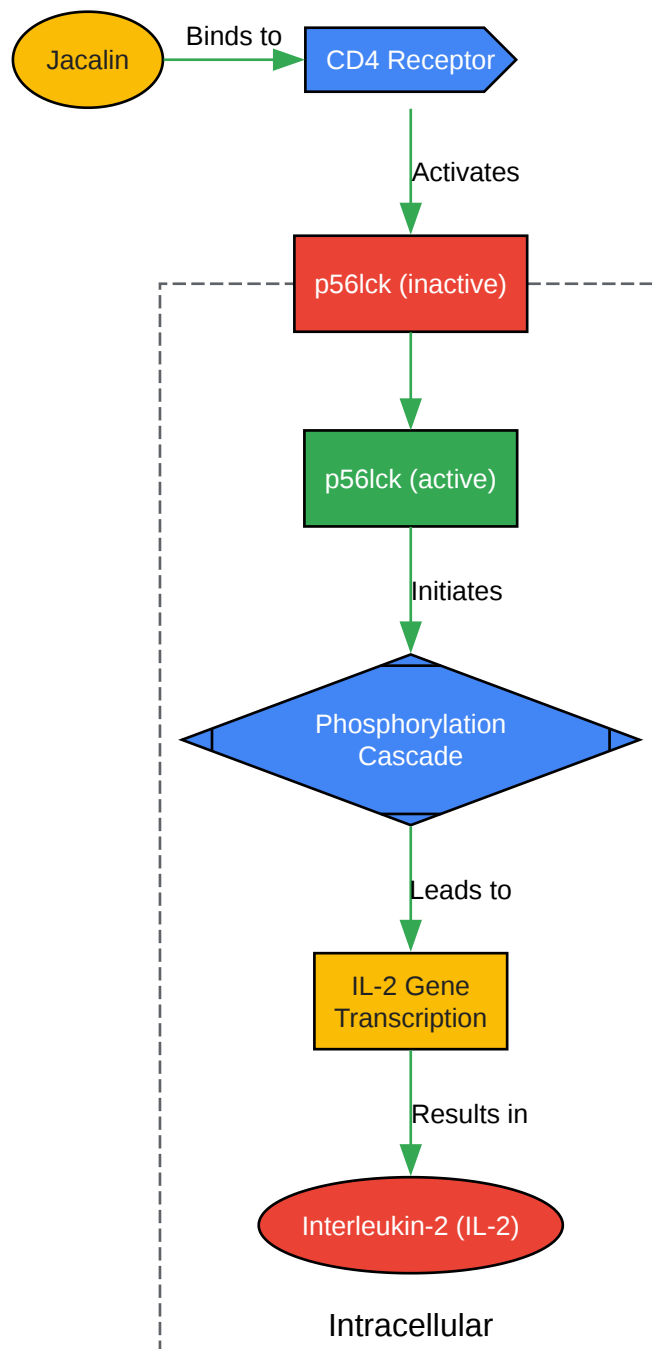


Figure 2: Jacalin Signaling in T-Cells

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Caption: Jacalin-induced T-cell activation signaling pathway.[12]

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